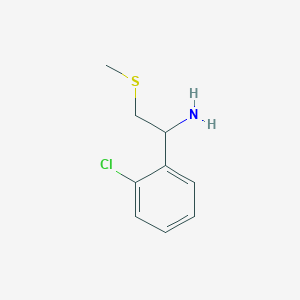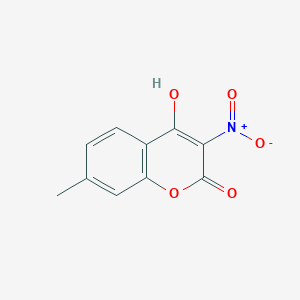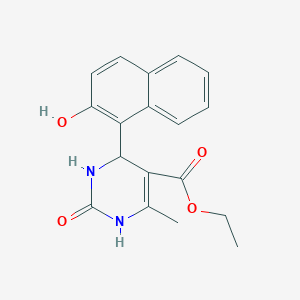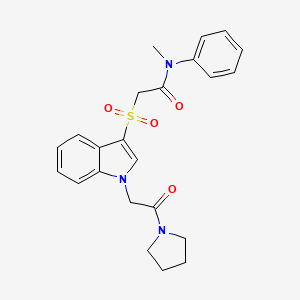amine CAS No. 23690-09-7](/img/structure/B2498625.png)
[3-(9H-carbazol-9-yl)propyl](methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9H-carbazol-9-yl)propylamine represents a structural unit that finds applications across various chemical and material science domains due to its unique molecular architecture. This analysis explores its synthesis, molecular structure, chemical reactions, and properties, drawing upon recent scientific research.
Synthesis Analysis
The synthesis of carbazole derivatives often involves condensation reactions, demonstrating versatility in chemical synthesis methods. For instance, carbazole Schiff bases are synthesized via condensation between carbazole amines and aromatic aldehydes, indicating the adaptability of 3-(9H-carbazol-9-yl)propylamine in forming complex molecules (Çiçek et al., 2018).
Molecular Structure Analysis
The molecular structure of carbazole derivatives is characterized using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques confirm the structural integrity and purity of synthesized compounds, essential for understanding 3-(9H-carbazol-9-yl)propylamine's chemical behavior (Asiri et al., 2010).
Chemical Reactions and Properties
Carbazole compounds participate in various chemical reactions, demonstrating their reactivity and utility in synthetic chemistry. For example, they are involved in the formation of Schiff bases through condensation reactions, indicating the potential chemical versatility of 3-(9H-carbazol-9-yl)propylamine (Çiçek et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility and melting points, are critical for applications in material science and organic electronics. The synthesis and structural analysis of carbazole derivatives contribute to understanding these physical properties, which are pivotal for the practical applications of 3-(9H-carbazol-9-yl)propylamine.
Chemical Properties Analysis
The chemical properties of carbazole derivatives, such as their photoluminescence and reactivity towards various chemical reagents, are fundamental for their applications in organic electronics and photovoltaic devices. The ability to fine-tune the electronic and optical properties through chemical modifications is a key aspect of research on 3-(9H-carbazol-9-yl)propylamine and its derivatives (Çiçek et al., 2018).
科学的研究の応用
1. Environmental and Biosensing Applications
Carbazole derivatives, including those similar to 3-(9H-carbazol-9-yl)propylamine, have been explored for their potential in environmental protection, biosensing, and toxin detection in food. Novel polyaniline derivatives like poly(9-methyl-9H-carbazol-3-amine) have demonstrated excellent fluorescence properties for detecting both acids and amines, making them valuable in developing multifunctional chemosensors (Qian et al., 2019).
2. Optical Characterization for Electronic Applications
New carbazole Schiff bases, synthesized from carbazole amines, have shown promise in optical characterization. Their properties, such as stronger π-conjugation and efficient charge transfer, make them potential candidates for use in organic light-emitting diodes (OLEDs) (Çiçek et al., 2018).
3. Biological Screening and Antimicrobial Activities
Carbazole conjugates have been synthesized and evaluated for various biological activities. Novel carbazole derivatives, including 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines, have been assessed for antibacterial, antifungal, and anticancer activities. Some of these compounds have shown significant activity against specific bacterial and fungal strains and in inhibiting human breast cancer cell lines (Sharma et al., 2014).
4. Development of Electroluminescent Materials
The synthesis of carbazole-based materials for use in electroluminescent devices, especially OLEDs, is another significant area of application. Such materials, due to their favorable electronic and photophysical properties, can be utilized as hosts in red phosphorescent OLEDs, enhancing device performance (Chang et al., 2015).
将来の方向性
特性
IUPAC Name |
3-carbazol-9-yl-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-17-11-6-12-18-15-9-4-2-7-13(15)14-8-3-5-10-16(14)18/h2-5,7-10,17H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDKNYHNTWVPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(9H-carbazol-9-yl)propyl](methyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2498543.png)


![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate](/img/structure/B2498546.png)


![N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2498551.png)
![3-(2-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2498552.png)
![3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione](/img/structure/B2498553.png)

![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498555.png)
![1-[(1R,2R)-2-(3-Bromophenyl)cyclopropyl]ethanone](/img/structure/B2498559.png)
![{2-[2-(4-Methoxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid](/img/structure/B2498560.png)